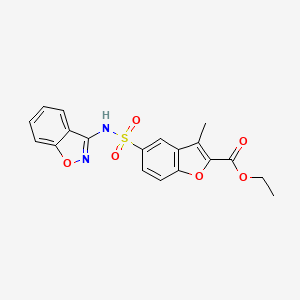![molecular formula C25H23N5O2S B11420604 3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11420604.png)
3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-ethylphenylamine to form an intermediate sulfonamide. This intermediate then undergoes cyclization with a suitable triazole precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoloquinazolines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and properties.
Sulfonyl-substituted triazoles: These compounds have a sulfonyl group attached to the triazole ring, similar to the compound .
Uniqueness
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C25H23N5O2S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C25H23N5O2S/c1-4-18-9-5-7-11-21(18)26-23-20-10-6-8-12-22(20)30-24(27-23)25(28-29-30)33(31,32)19-14-13-16(2)17(3)15-19/h5-15H,4H2,1-3H3,(H,26,27) |
InChI Key |
GMIABOSAOPNZEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11420523.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11420531.png)
![2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B11420542.png)
![N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11420549.png)
![3-(4-fluorophenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420559.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11420560.png)
![Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B11420561.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11420563.png)
![3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11420577.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11420582.png)

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11420592.png)
![4-chloro-N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11420608.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11420610.png)
